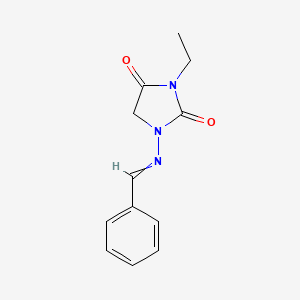
1-(Benzylideneamino)-3-ethylimidazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Benzylideneamino)-3-ethylimidazolidine-2,4-dione is a compound that belongs to the class of imidazolidine derivatives This compound is characterized by the presence of a benzylideneamino group attached to the imidazolidine ring, which is further substituted with an ethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Benzylideneamino)-3-ethylimidazolidine-2,4-dione typically involves the condensation of benzaldehyde with 3-ethylimidazolidine-2,4-dione. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve advanced techniques such as chromatography to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(Benzylideneamino)-3-ethylimidazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the benzylideneamino group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzylideneamino group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used under basic or acidic conditions.
Major Products:
Oxidation: Formation of imidazolidine oxides.
Reduction: Formation of 1-(amino)-3-ethylimidazolidine-2,4-dione.
Substitution: Formation of substituted imidazolidine derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It has shown potential as an antimicrobial and antifungal agent.
Medicine: The compound is being investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 1-(Benzylideneamino)-3-ethylimidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The benzylideneamino group can form hydrogen bonds and other interactions with biological macromolecules, leading to the modulation of their activity. The compound may also inhibit specific enzymes or receptors, thereby exerting its biological effects.
Comparison with Similar Compounds
- 1-(Benzylideneamino)-3-methylimidazolidine-2,4-dione
- 1-(Benzylideneamino)-3-phenylimidazolidine-2,4-dione
- 1-(Benzylideneamino)-3-propylimidazolidine-2,4-dione
Comparison: 1-(Benzylideneamino)-3-ethylimidazolidine-2,4-dione is unique due to the presence of the ethyl group, which can influence its chemical reactivity and biological activity. Compared to its methyl, phenyl, and propyl analogs, the ethyl derivative may exhibit different solubility, stability, and interaction with biological targets, making it a distinct compound with specific applications.
Properties
CAS No. |
6310-98-1 |
|---|---|
Molecular Formula |
C12H13N3O2 |
Molecular Weight |
231.25 g/mol |
IUPAC Name |
1-(benzylideneamino)-3-ethylimidazolidine-2,4-dione |
InChI |
InChI=1S/C12H13N3O2/c1-2-14-11(16)9-15(12(14)17)13-8-10-6-4-3-5-7-10/h3-8H,2,9H2,1H3 |
InChI Key |
MUAAGUSBMIBDER-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=O)CN(C1=O)N=CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















